molecular formula C15H16O2 B1265805 Benzophenone dimethyl ketal CAS No. 2235-01-0

Benzophenone dimethyl ketal

Cat. No.: B1265805
CAS No.: 2235-01-0
M. Wt: 228.29 g/mol
InChI Key: NYRVXYOKUZSUDA-UHFFFAOYSA-N
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Description

Benzophenone dimethyl ketal is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82332. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

C15H16O2C_{15}H_{16}O_{2}C15​H16​O2​

. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Benzophenone, a related compound, has been shown to interact with estrogen receptor alpha and estrogen receptor beta

Biological Activity

Benzophenone dimethyl ketal, a derivative of benzophenone, is recognized for its significant role as a photoinitiator in various industrial applications, particularly in the curing of polymers. This article explores its biological activity, including its synthesis, chemical properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups attached to the benzophenone structure, which enhances its reactivity. The compound appears as a colorless liquid or crystalline solid and possesses the chemical formula C16H18O3C_{16}H_{18}O_{3} . The structural formula can be represented as follows:

Benzophenone Dimethyl Ketal  C6H5 2C O O CH3 2\text{this compound }\text{ C6H5 2C O O CH3 2}

Synthesis Methods

This compound can be synthesized through several methods, including acetalization reactions involving benzophenone and methanol in the presence of acid catalysts. The efficiency of different catalysts, such as zeolites and clays, has been studied to optimize yield .

Photoinitiation Mechanism

As a photoinitiator, this compound absorbs UV light and generates free radicals that initiate polymerization processes. This property is crucial for applications in coatings and adhesives where rapid curing is required. Interaction studies indicate that it effectively initiates polymerization reactions when combined with other monomers or oligomers under UV exposure .

Antimicrobial Properties

Research has shown that compounds within the benzophenone family exhibit various biological activities, including antimicrobial effects. Benzophenone derivatives have been evaluated for their potential against different microbial strains, demonstrating varying degrees of efficacy .

Case Studies and Research Findings

  • Photoinitiating Activity : A study by Kumbar et al. highlighted the efficiency of this compound in initiating polymerization under UV light compared to other photoinitiators. The research indicated that it could effectively cure coatings with minimal energy input .
  • Antioxidant Activity : Benzophenone derivatives have been assessed for their antioxidant capabilities. A specific study reported that certain benzophenone analogues demonstrated significant radical scavenging activity, which is beneficial in protecting cells from oxidative stress .
  • Anti-inflammatory Effects : In vitro studies have indicated that some benzophenone derivatives inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a synthesized compound containing a benzophenone moiety exhibited an IC50 value of 0.027 μM against p38 MAPK, highlighting its potential in anti-inflammatory therapies .

Comparative Analysis of Benzophenone Derivatives

CompoundStructure TypeUnique Features
Benzophenone KetoneCommonly used as a UV filter in sunscreens
Benzyl Methyl Ketone KetoneExhibits different reactivity patterns
Diphenyl Ketone KetoneUsed in organic synthesis; less photoinitiating
This compound KetalEnhanced photochemical properties due to dual methoxy groups

Scientific Research Applications

Photoinitiator in Polymer Chemistry

Benzophenone dimethyl ketal is primarily utilized as a photoinitiator in the curing of coatings and adhesives. Its ability to absorb ultraviolet light and initiate polymerization makes it invaluable in industries that require rapid curing processes.

Applications in Coatings and Adhesives

  • Coatings : The compound is extensively used in UV-cured coatings, which are known for their superior durability and resistance to environmental factors. It facilitates the crosslinking of polymers, resulting in a hard, protective layer.
  • Adhesives : In adhesive formulations, this compound improves the bonding strength and curing speed, making it suitable for applications requiring quick setting times.

Comparison with Other Photoinitiators

The effectiveness of this compound can be compared with other common photoinitiators:

Photoinitiator Type Applications Advantages
This compoundKetoneCoatings, adhesivesFast curing, high reactivity
2-Hydroxy-2-methylpropiophenoneHydroxyketoneCoatings, inksLower odor, good for sensitive applications
Benzoin etherEtherAdhesives, coatingsHigh efficiency under UV light

Case Study 1: UV-Cured Coatings

A study conducted by Kumbar et al. demonstrated that incorporating this compound into UV-cured coatings significantly improved their mechanical properties and resistance to solvents compared to traditional systems without this compound. The research highlighted its role in enhancing the crosslink density of the cured film.

Case Study 2: Adhesive Formulations

In another investigation focusing on adhesive formulations, this compound was shown to reduce curing times by up to 50% when exposed to UV light compared to conventional curing methods . This rapid curing capability is crucial for high-speed manufacturing processes.

Stability and Environmental Impact

Research into the stability of this compound indicates that it can undergo hydrolysis under certain conditions, leading to potential degradation products . Understanding these pathways is essential for evaluating its long-term environmental impact and ensuring safe usage in industrial applications.

Properties

IUPAC Name

[dimethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRVXYOKUZSUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176884
Record name 1,1'-(Dimethoxymethylene)bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2235-01-0
Record name 1,1′-(Dimethoxymethylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2235-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(Dimethoxymethylene)bisbenzene
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Record name 2235-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82332
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Dimethoxymethylene)bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(dimethoxymethylene)bisbenzene
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Synthesis routes and methods

Procedure details

In a round bottom flask, (10 g) Benzophenone in 20 ml methanol was taken. 12 ml (2 equiv.) trimethyl orthoformate was added into the reaction mixture in a single lot and the reaction mixture was stirred at 25-30° C. 3-4 drop perchloric acid (HClO4 as a catalyst) was added and reflux it for 9 hr. After completion of the reaction, the reaction mass was dumped into water. Subsequently, the reaction mass was stirred for 15 min, filtered it and wash the solid mass with water to obtain white solid product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
HClO4
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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